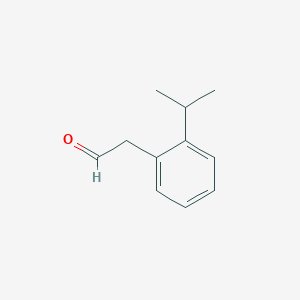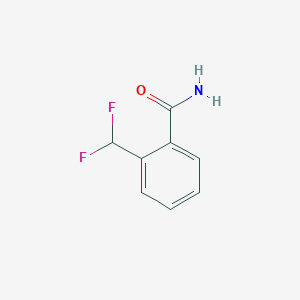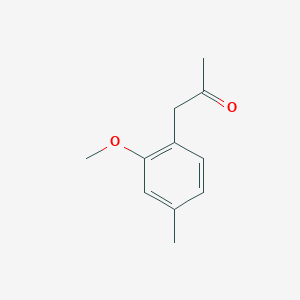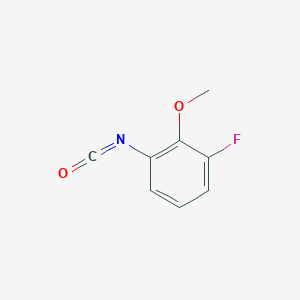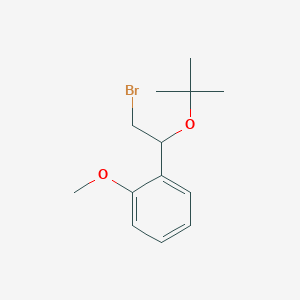
1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentane Ring: Starting with a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Ethylamino Group: This step involves the reaction of the cyclopentane derivative with an ethylamine source under controlled conditions.
Attachment of the Imidazolyl Group: The imidazolyl group is introduced through a nucleophilic substitution reaction, often using an imidazole derivative and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane ring or the imidazolyl group are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular processes and molecular pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the target and context of the interaction.
Comparison with Similar Compounds
- 1-(Amino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
- 1-(Methylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
- 1-(Propylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide
Comparison: 1-(Ethylamino)-3-(1h-imidazol-1-yl)cyclopentane-1-carboxamide is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-(ethylamino)-3-imidazol-1-ylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-2-14-11(10(12)16)4-3-9(7-11)15-6-5-13-8-15/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16) |
InChI Key |
YRAYZJDGHIFMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCC(C1)N2C=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


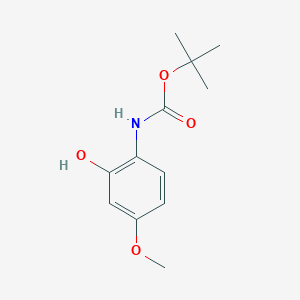
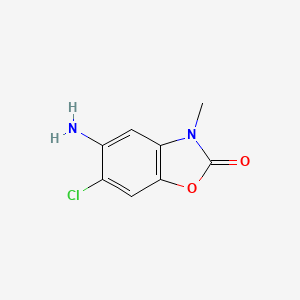

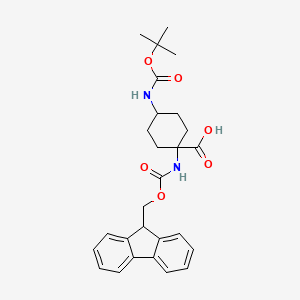
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
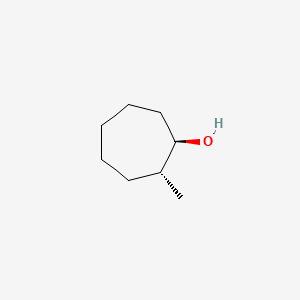
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
